
2'-Deoxy-5,6-dihydro-5-azacytidine
概要
準備方法
合成経路と反応条件
SN-1212の合成は、ヌクレオシド骨格の調製から始まる複数段階の工程を伴います。主な工程には以下が含まれます。
ヌクレオシド塩基の形成: これは、適切な糖部分と窒素含有塩基を制御された条件下で反応させることを伴います。
ヌクレオシドの修飾: 次に、ヌクレオシドは、その抗ウイルス特性を与える所望の官能基を導入するために化学的に修飾されます.
工業生産方法
SN-1212の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
ヌクレオシド塩基の大規模合成: 大型反応器を使用して、糖部分と窒素含有塩基を組み合わせます。
化学修飾: 大規模な化学反応器を使用して、官能基を導入します。
化学反応解析
反応の種類
SN-1212は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体になります。
還元: 還元反応は、SN-1212をその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体の形成につながる可能性があり、置換反応はさまざまな置換ヌクレオシドを生み出す可能性があります .
科学研究への応用
SN-1212は、以下を含む幅広い科学研究への応用があります。
化学: ヌクレオシド類似体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: ウイルス複製と突然変異への影響が調査されています。
医学: HIVやその他のウイルス感染症の治療のための潜在的な抗ウイルス剤として調査されています。
産業: 抗ウイルス薬や治療剤の開発に利用されています .
化学反応の分析
Types of Reactions
SN-1212 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert SN-1212 into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted nucleosides .
科学的研究の応用
Epigenetic Research
Mechanism of Action:
DHDAC functions primarily as a hypomethylating agent. It inhibits DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA, leading to transcriptional silencing of genes. By inhibiting these enzymes, DHDAC can reactivate silenced genes, which is crucial for understanding gene regulation mechanisms and potential therapeutic interventions in diseases characterized by abnormal DNA methylation patterns.
Comparative Studies:
Research has shown that DHDAC exhibits lower cytotoxicity and greater stability than other hypomethylating agents like 2'-deoxy-5-azacytidine (DAC) and 5-azacytidine (AC). In a comparative study using methylation-specific PCR and HPLC, DHDAC was found to induce comparable levels of DNA hypomethylation and gene reactivation at lower concentrations, making it a promising candidate for further investigations in epigenetic therapy .
Cancer Therapy
Therapeutic Potential:
DHDAC has been explored for its applications in treating myelodysplastic syndromes (MDS) and certain types of leukemias. Clinical studies indicate that it can effectively restore the expression of genes that have been silenced due to hypermethylation, thereby potentially reversing the malignant phenotype of cancer cells. Unlike DAC, which can induce significant apoptosis in cancer cells, DHDAC shows a unique mechanism that may involve the reactivation of cellular repair mechanisms rather than direct cytotoxicity .
Case Studies:
In clinical settings, DHDAC has demonstrated effectiveness in reducing the methylation levels of critical tumor suppressor genes such as CDKN2B and THBS1. Studies showed that DHDAC treatment resulted in a significant decrease in methylation levels compared to untreated controls, indicating its potential role in cancer therapy .
Structural Stability and Synthesis
Synthesis:
The synthesis of DHDAC typically involves multi-step organic reactions starting from nucleoside precursors. The saturation of the 5,6-double bond enhances its hydrolytic stability, preventing degradation in aqueous solutions—a common issue with other hypomethylating agents .
Comparison with Other Compounds:
The following table summarizes the structural modifications and biological activities of DHDAC compared to related compounds:
Compound Name | Structure/Modification | Biological Activity | Stability |
---|---|---|---|
2'-Deoxycytidine | Standard nucleoside | Incorporates into DNA; less effective against methylation | Moderate |
2'-Deoxy-5-azacytidine | Contains nitrogen at C5 | Hypomethylating agent; higher toxicity | Less stable |
5-Azacytidine | Ribose instead of deoxyribose | Incorporates into RNA; significant cytotoxicity | Moderate |
5,6-Dihydro-5-azacytidine | Saturated C5-C6 double bond | Hypomethylating agent; moderate toxicity | More stable |
2'-Deoxy-5,6-dihydro-5-azacytidine | Saturated C5-C6 double bond | Less toxic; effective hypomethylation | Highly stable |
作用機序
SN-1212は、HIVウイルスの変異率を高めることで効果を発揮します。これは、ヌクレオシド類似体が複製中にウイルスDNAに組み込まれることで達成されます。 ウイルスゲノムにSN-1212が存在すると、複製にエラーが発生し、最終的にウイルスポピュレーションの崩壊を引き起こします . この化合物は、ウイルスゲノムの複製を担当するウイルスの逆転写酵素を標的としています .
類似化合物との比較
類似化合物
ジドブジン(AZT): HIVの治療に使用される別のヌクレオシド類似体。
ラミブジン(3TC): 逆転写酵素を阻害するヌクレオシド類似体。
エムトリシタビン(FTC): ラミブジンに似ており、HIVの併用療法に使用されます
独自性
SN-1212は、その作用機序においてユニークです。これは、ウイルスポピュレーションの崩壊につながるウイルス突然変異を特異的に誘導します。 これは、主にウイルス複製を阻害する他のヌクレオシド類似体とは異なります .
生物活性
2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC, also known as KP-1212) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the context of epigenetic therapy. This compound exhibits notable biological activity primarily through its hypomethylating properties, which have implications for cancer treatment and other diseases characterized by aberrant DNA methylation.
DHDAC functions as a hypomethylating agent , which means it can reverse abnormal DNA methylation patterns that silence tumor suppressor genes. This reactivation of silenced genes is crucial in the treatment of myelodysplastic syndromes (MDS) and certain leukemias. The mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, thereby preventing the transcription of essential genes involved in cell growth and apoptosis.
Comparative Studies and Findings
A comparative study assessed the hypomethylating activities of various nucleoside analogs, including DHDAC, 2'-deoxy-5-azacytidine (DAC), and others. Key findings include:
- Stability and Cytotoxicity : DHDAC is more stable and less cytotoxic than DAC at doses that induce comparable levels of DNA hypomethylation and gene reactivation. Specifically, DHDAC demonstrated lower apoptotic effects on cell lines compared to DAC, suggesting a different mechanism of action that favors cellular repair over apoptosis .
- Gene Reactivation : The treatment with DHDAC led to significant reactivation of transcriptionally silenced genes without inducing extensive cell death. Flow cytometric analysis showed that only a small percentage of cells underwent apoptosis after DHDAC treatment compared to DAC .
Research Findings Overview
Study Parameter | DHDAC | DAC |
---|---|---|
Cytotoxicity | Lower | Higher |
Stability | More stable | Less stable |
Apoptosis Induction (3 days) | 28% | 73% |
Apoptosis Induction (5 days) | 34% | 93% |
DNA Hypomethylation | Comparable | Comparable |
Clinical Implications
The reduced toxicity profile of DHDAC makes it an attractive candidate for further clinical exploration. Its ability to induce hypomethylation without significant cytotoxicity could provide a therapeutic advantage in treating patients with hematological malignancies who are often elderly or have comorbidities that limit their treatment options.
Case Studies
- Myelodysplastic Syndromes (MDS) : Clinical trials have indicated that DHDAC could be beneficial for patients with MDS due to its ability to reactivate silenced genes involved in hematopoiesis while minimizing adverse effects typically associated with conventional chemotherapeutics .
- Acute Myeloid Leukemia (AML) : In studies involving AML cell lines, DHDAC demonstrated potential in enhancing the expression of genes like p21 and RASSF1A, which are critical for apoptosis and cell cycle regulation .
特性
CAS番号 |
114522-16-6 |
---|---|
分子式 |
C8H14N4O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1 |
InChIキー |
LAOLDMMWVYDDID-JKUQZMGJSA-N |
SMILES |
C1C(C(OC1N2CN=C(NC2=O)N)CO)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O |
正規SMILES |
C1C(C(OC1N2CN=C(NC2=O)N)CO)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?
A1: this compound (DHDAC) stands out due to its unique combination of properties:
- Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.
- Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.
- Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].
Q2: Has this compound demonstrated any specific antiviral activity?
A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。